molecular formula C19H22N2O4S B3606615 3,4-DIMETHOXY-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE

3,4-DIMETHOXY-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B3606615
M. Wt: 374.5 g/mol
InChI Key: HHGXSHFXOZMIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-DIMETHOXY-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with methoxy groups and an indole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation step and the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the sulfonamide group would produce an amine .

Scientific Research Applications

3,4-DIMETHOXY-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The sulfonamide group can interact with proteins, affecting their function and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-DIMETHOXY-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to the combination of its indole, methoxy, and sulfonamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13-15(16-6-4-5-7-17(16)21-13)10-11-20-26(22,23)14-8-9-18(24-2)19(12-14)25-3/h4-9,12,20-21H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGXSHFXOZMIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-DIMETHOXY-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE
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3,4-DIMETHOXY-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE
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3,4-DIMETHOXY-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE
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3,4-DIMETHOXY-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE
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3,4-DIMETHOXY-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
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3,4-DIMETHOXY-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE

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